((1R,2R)-2-Aminocyclopentyl)methanol
Overview
Description
((1R,2R)-2-Aminocyclopentyl)methanol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. The stereochemistry of this compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-Aminocyclopentyl)methanol typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative. One common method includes the use of a chiral reducing agent to ensure the desired stereochemistry. For example, the reduction of (1R,2R)-2-aminocyclopentanone with sodium borohydride in the presence of a chiral catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods often utilize high-pressure hydrogen gas and a metal catalyst, such as palladium on carbon, to achieve efficient and selective reduction of the precursor compound .
Chemical Reactions Analysis
Types of Reactions
((1R,2R)-2-Aminocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can convert the amino group to an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Alkylamines.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((1R,2R)-2-Aminocyclopentyl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions with biological macromolecules .
Medicine
Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the production of high-value products .
Mechanism of Action
The mechanism of action of ((1R,2R)-2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the compound’s chiral nature allows for selective binding to enantiomer-specific sites, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- ((1S,2S)-2-Aminocyclopentyl)methanol
- ((1R,2R)-2-Hydroxycyclopentyl)methanol
- ((1R,2R)-2-Aminocyclohexyl)methanol
Uniqueness
((1R,2R)-2-Aminocyclopentyl)methanol is unique due to its specific (1R,2R) stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it a valuable tool for stereochemical studies and applications.
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclopentyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVVCGMJYMWML-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542709 | |
Record name | [(1R,2R)-2-Aminocyclopentyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40482-06-2 | |
Record name | rel-(1R,2R)-2-Aminocyclopentanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40482-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1R,2R)-2-Aminocyclopentyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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